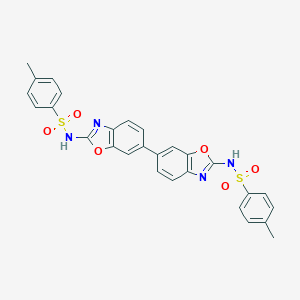amino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B296171.png)
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide, also known as MMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MMS is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide involves the inhibition of various enzymes and proteins, including carbonic anhydrase, histone deacetylases, and HIF-1α. 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. Inhibition of histone deacetylases by 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to induce apoptosis in cancer cells. 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the activity of HIF-1α, a protein involved in the regulation of angiogenesis.
Biochemical and Physiological Effects
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the modulation of the immune response. 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. Inhibition of HIF-1α by 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit angiogenesis, which is important for the growth and spread of cancer cells. 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments, including its high purity and stability. 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide is also readily available and can be synthesized using various methods. However, 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
Future research on 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide could focus on its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Further studies could also investigate the optimal dosage and administration of 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide and its potential side effects. Additionally, research could focus on the development of new methods for the synthesis of 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide and its derivatives with improved properties for scientific research.
Méthodes De Synthèse
The synthesis of 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been achieved using various methods, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with N-(4-pyridinylmethyl)acetamide in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with N-(4-pyridinylmethyl)acetamide in the presence of a catalyst such as copper(I) iodide. These methods have been reported to yield 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide in good yields and purity.
Applications De Recherche Scientifique
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been used in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)acetamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C17H21N3O4S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C17H21N3O4S/c1-13-4-5-15(24-3)16(10-13)25(22,23)20(2)12-17(21)19-11-14-6-8-18-9-7-14/h4-10H,11-12H2,1-3H3,(H,19,21) |
Clé InChI |
IENQFFZWFNQBHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NCC2=CC=NC=C2 |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)





![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)

![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)
